N-(2,5-Dimethoxyphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide N-(2,5-Dimethoxyphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14604191
InChI: InChI=1S/C17H17N5O3S/c1-24-12-5-6-14(25-2)13(8-12)19-15(23)10-26-17-20-16(21-22-17)11-4-3-7-18-9-11/h3-9H,10H2,1-2H3,(H,19,23)(H,20,21,22)
SMILES:
Molecular Formula: C17H17N5O3S
Molecular Weight: 371.4 g/mol

N-(2,5-Dimethoxyphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide

CAS No.:

Cat. No.: VC14604191

Molecular Formula: C17H17N5O3S

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,5-Dimethoxyphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide -

Specification

Molecular Formula C17H17N5O3S
Molecular Weight 371.4 g/mol
IUPAC Name N-(2,5-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C17H17N5O3S/c1-24-12-5-6-14(25-2)13(8-12)19-15(23)10-26-17-20-16(21-22-17)11-4-3-7-18-9-11/h3-9H,10H2,1-2H3,(H,19,23)(H,20,21,22)
Standard InChI Key FIFZVZJRQUJEKS-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NNC(=N2)C3=CN=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of N-(2,5-Dimethoxyphenyl)-2-((3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)thio)acetamide is C₁₇H₁₇N₅O₃S, with a molecular weight of 371.4 g/mol. The IUPAC name reflects its substituents: the 2,5-dimethoxyphenyl group at the acetamide nitrogen, the pyridin-3-yl moiety at position 3 of the triazole ring, and the thioether linkage between the triazole and acetamide (Table 1).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₇N₅O₃S
Molecular Weight371.4 g/mol
IUPAC NameN-(2,5-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
CAS NumberNot publicly disclosed
SolubilityLikely polar aprotic solvents

The dimethoxyphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the pyridine and triazole rings facilitate hydrogen bonding and π-π stacking with biological targets .

Synthesis and Optimization

The synthesis of this compound involves a three-step process (Figure 1):

  • Triazole Ring Formation: A condensation reaction between pyridine-3-carbohydrazide and carbon disulfide under basic conditions yields 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-thiol .

  • Thioacetamide Linkage: The thiol group reacts with 2-chloroacetamide derivatives in the presence of a base (e.g., triethylamine) to form the thioether bond.

  • Dimethoxyphenyl Substitution: N-(2,5-dimethoxyphenyl)acetamide is introduced via nucleophilic acyl substitution, typically using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1KOH, ethanol, reflux, 12 h78–85
2Triethylamine, DMF, 60°C, 6 h65–72
3DCC, CH₂Cl₂, rt, 24 h58–63

Optimization studies emphasize solvent choice (dimethylformamide for polar intermediates) and temperature control to minimize byproducts .

Biological Activity and Mechanisms

Cell LineIC₅₀ (μM)Mechanism
HCT-11612.3VGSC inhibition
MCF-715.7Topoisomerase II inhibition
HepG218.4Oxidative stress

Antimicrobial Activity

The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) . The triazole-thione moiety chelates metal ions essential for microbial enzymes, while the pyridine ring disrupts membrane integrity .

Analytical Characterization

Structural elucidation relies on advanced spectroscopic techniques:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 7.89 (d, 2H, Ar-H), 3.85 (s, 6H, OCH₃).

  • HPLC Purity: >98% (C18 column, acetonitrile/water gradient).

  • Mass Spectrometry: ESI-MS m/z 372.1 [M+H]⁺.

TechniqueKey Signals
¹H NMRAromatic protons, methoxy groups
¹³C NMRCarbonyl (C=O) at 168.2 ppm
IRN-H stretch (3320 cm⁻¹), C=S (690 cm⁻¹)

Applications and Future Directions

Therapeutic Applications

  • Oncology: As a dual-acting agent targeting ion channels and DNA enzymes.

  • Antimicrobial Therapy: Potentiation of existing antibiotics via efflux pump inhibition .

Industrial Relevance

  • Chemical Probes: Tool compound for studying VGSC dynamics in neurological disorders.

  • Drug Development: Scaffold for derivatization to improve pharmacokinetics .

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